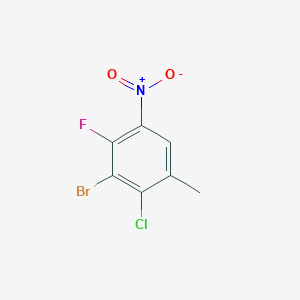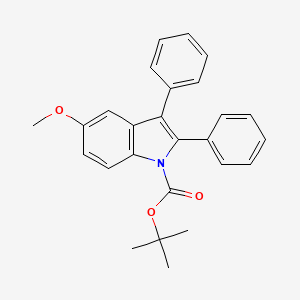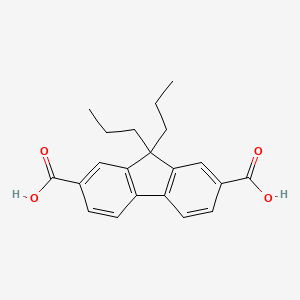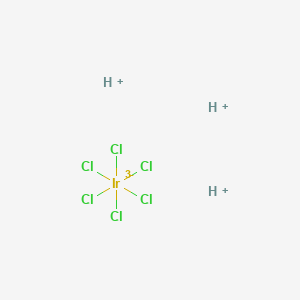![molecular formula C18H16FNO3 B12842061 1-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione](/img/structure/B12842061.png)
1-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione is a complex organic compound that features a biphenyl structure with a fluorine atom at the 2-position and a morpholinoethane-1,2-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of 2-Fluoro-1,1’-biphenyl: This can be achieved through a Suzuki coupling reaction between 2-fluorophenylboronic acid and bromobenzene in the presence of a palladium catalyst.
Introduction of the Morpholino Group: The biphenyl intermediate is then reacted with morpholine under appropriate conditions to introduce the morpholino group.
Formation of the Ethane-1,2-dione Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atom in the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione involves its interaction with specific molecular targets. The fluorine atom in the biphenyl ring can form strong interactions with biological molecules, enhancing the compound’s binding affinity. The morpholino group can interact with enzymes or receptors, modulating their activity. The ethane-1,2-dione moiety can participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorobiphenyl: A simpler analog without the morpholino and ethane-1,2-dione groups.
4-Fluorobiphenyl: Similar structure but with the fluorine atom at the 4-position.
2-Fluoro-4’-biphenylcarboxylic acid: Contains a carboxylic acid group instead of the morpholinoethane-1,2-dione moiety.
Uniqueness
1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione is unique due to the combination of the fluorinated biphenyl structure with the morpholino and ethane-1,2-dione groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H16FNO3 |
|---|---|
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
1-(3-fluoro-4-phenylphenyl)-2-morpholin-4-ylethane-1,2-dione |
InChI |
InChI=1S/C18H16FNO3/c19-16-12-14(6-7-15(16)13-4-2-1-3-5-13)17(21)18(22)20-8-10-23-11-9-20/h1-7,12H,8-11H2 |
Clave InChI |
DAPSGRFJWFVKLR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C(=O)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)



![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)






![Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis-](/img/structure/B12842052.png)
